4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine
Overview
Description
4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a nitrophenylsulfonyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The nitrophenylsulfonyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products
Substitution: Various substituted derivatives depending on the substituent introduced.
Reduction: 4-((4-Aminophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine.
Oxidation: Oxidized derivatives of the pyrimidine ring.
Scientific Research Applications
4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl trifluoromethanesulfonate: Similar in structure but lacks the pyrimidine ring.
Trifluoromethylpyrimidine derivatives: Compounds with similar trifluoromethyl substitution on the pyrimidine ring but different functional groups.
Nitrophenylsulfonyl derivatives: Compounds with the nitrophenylsulfonyl group but different core structures.
Uniqueness
4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine is unique due to the combination of the nitrophenylsulfonyl and trifluoromethyl groups on a pyrimidine ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(4-nitrophenyl)sulfonyl-6-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O4S/c12-11(13,14)9-5-10(16-6-15-9)22(20,21)8-3-1-7(2-4-8)17(18)19/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOERLJQCWNTPNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=NC=NC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701186503 | |
Record name | Pyrimidine, 4-[(4-nitrophenyl)sulfonyl]-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701186503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823182-87-1 | |
Record name | Pyrimidine, 4-[(4-nitrophenyl)sulfonyl]-6-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823182-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4-[(4-nitrophenyl)sulfonyl]-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701186503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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